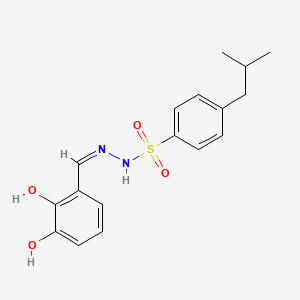
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone, also known as BHQ, is a chemical compound that has shown promising results in scientific research. BHQ is a derivative of 8-hydroxyquinoline and naphthaldehyde, and has been synthesized using various methods.
作用機序
The mechanism of action of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in various physiological processes such as tissue remodeling and wound healing. 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has also been shown to inhibit the replication of certain viruses, including hepatitis C virus (HCV).
Biochemical and Physiological Effects:
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has also been shown to increase the expression of certain genes involved in zinc homeostasis.
実験室実験の利点と制限
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has some limitations, including its relatively low solubility in aqueous solutions and its potential to form complexes with other metal ions.
将来の方向性
There are several future directions for the use of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone in scientific research. One potential direction is the development of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone-based fluorescent probes for imaging of zinc ions in biological systems. Another direction is the development of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone-based inhibitors of MMPs for the treatment of various diseases such as cancer and arthritis. Additionally, the potential use of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone as an anti-viral agent for the treatment of HCV and other viral infections is an area of ongoing research.
Conclusion:
In conclusion, 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone is a promising chemical compound that has shown potential for use in various scientific research applications. Its ease of synthesis, stability, and low toxicity make it an attractive compound for use in lab experiments. Further research is needed to fully understand the mechanism of action of 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone and to explore its potential use in the development of new therapies for various diseases.
合成法
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone can be synthesized using various methods, including the reaction of 4-bromo-1-hydroxy-2-naphthaldehyde with 8-hydroxyquinoline and hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions, and the product is purified using column chromatography. Other methods include the reaction of 4-bromo-1-hydroxy-2-naphthaldehyde with 8-aminoquinoline and subsequent hydrazone formation.
科学的研究の応用
4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. 4-bromo-1-hydroxy-2-naphthaldehyde 8-quinolinylhydrazone has also been studied for its potential use in fluorescent imaging of zinc ions in biological systems.
特性
IUPAC Name |
4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-17-11-14(20(25)16-8-2-1-7-15(16)17)12-23-24-18-9-3-5-13-6-4-10-22-19(13)18/h1-12,24-25H/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVILWCKADSZELS-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C=NNC3=CC=CC4=C3N=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)/C=N/NC3=CC=CC4=C3N=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6115709.png)
![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]-3-[(3-methyl-1-piperidinyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B6115717.png)
![N-(2-ethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6115728.png)
![{3-(3-chlorobenzyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6115736.png)
![2-[4-(2,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6115742.png)
![1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6115748.png)
![6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6115754.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide](/img/structure/B6115760.png)


![6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6115786.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-methyl-4-quinolinecarbohydrazide hydrochloride](/img/structure/B6115795.png)
![7-(difluoromethyl)-2-(1-ethyl-1H-pyrazol-3-yl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6115801.png)
![2-[(2,3,6-trichlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6115814.png)